

# Introduction: The Significance of 4-Bromo-1-(triisopropylsilyl)-7-azaindole

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## Compound of Interest

**Compound Name:** 4-Bromo-1-(triisopropylsilyl)-7-azaindole

**Cat. No.:** B3037846

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**4-Bromo-1-(triisopropylsilyl)-7-azaindole** is a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole core is a recognized privileged scaffold, appearing in numerous biologically active molecules, including kinase inhibitors.[1][2] The bromine atom at the 4-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, while the triisopropylsilyl (TIPS) group protects the indole nitrogen, enhancing solubility in organic solvents and enabling specific chemical transformations.[3][4]

Accurate characterization of this molecule and its derivatives is paramount during the synthesis and drug discovery process. Mass spectrometry (MS) stands out as a primary analytical tool, offering unparalleled sensitivity and structural information from minimal sample amounts. This guide elucidates the mass spectrometric behavior of this specific compound, providing a predictive framework for its analysis.

## Experimental Design: Acquiring High-Quality Mass Spectra

The choice of experimental parameters is critical for obtaining meaningful data. The lability of the silicon-nitrogen bond and the desire to observe the intact molecular ion dictate the optimal analytical approach.

## Ionization Technique: Electrospray Ionization (ESI)

For a molecule like **4-Bromo-1-(triisopropylsilyl)-7-azaindole**, Electrospray Ionization (ESI) is the preferred method. Unlike harsher techniques like Electron Ionization (EI), ESI is a soft ionization method that typically imparts minimal internal energy to the analyte. This preserves the intact molecule, allowing for the clear observation of the protonated molecular ion,  $[M+H]^+$ . This is crucial for confirming the molecular weight and elemental composition. The basic nitrogen atom in the pyridine ring of the azaindole core is readily protonated in the positive ion mode.

## Mass Analyzer: Time-of-Flight (TOF)

High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination. A Time-of-Flight (TOF) or Orbitrap mass analyzer, capable of mass accuracy below 5 ppm, can differentiate between compounds with the same nominal mass but different elemental compositions.<sup>[5]</sup> This is particularly important in complex reaction mixtures or metabolite identification studies.

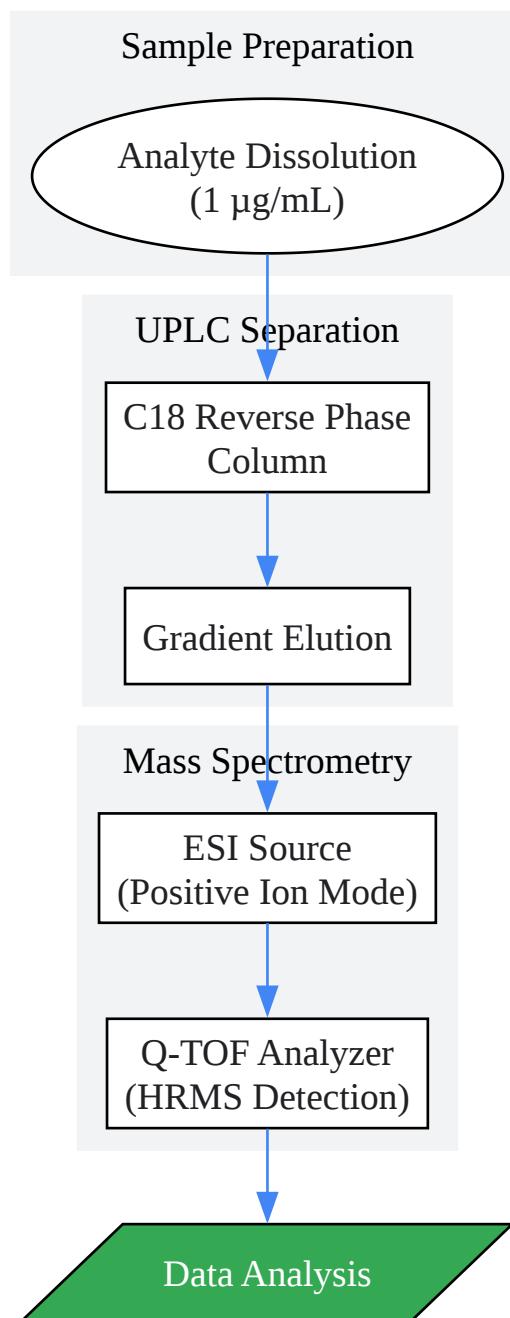
## Experimental Protocol: UPLC-HRMS

A typical workflow involves coupling Ultra-Performance Liquid Chromatography (UPLC) to a high-resolution mass spectrometer. This allows for the separation of the target analyte from impurities before detection.

Step-by-Step Protocol:

- Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1  $\mu\text{g/mL}$ .
- Chromatographic Separation:
  - System: Waters ACQUITY UPLC I-Class or equivalent.<sup>[1]</sup>
  - Column: ACQUITY UPLC BEH C18, 1.7  $\mu\text{m}$ , 2.1 x 50 mm.<sup>[1]</sup>
  - Mobile Phase A: Water + 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes to elute the compound.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer Conditions (ESI+):
  - System: Q-TOF or Orbitrap-based mass spectrometer.
  - Ionization Mode: ESI Positive.
  - Capillary Voltage: 1.0–3.0 kV.
  - Cone Voltage: 30 V. A moderate voltage is chosen to facilitate ion transfer while minimizing unwanted in-source fragmentation.
  - Desolvation Temperature: 450–550°C.
  - Source Temperature: 120–150°C.
  - Acquisition Mode: Full scan from  $m/z$  50–1000. For fragmentation data, tandem MS (MS/MS) analysis is performed by selecting the precursor ion and applying collision energy.
  - Collision Gas: Argon.



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Caption: Experimental workflow for LC-HRMS analysis.

## Interpreting the Mass Spectrum

The mass spectrum of **4-Bromo-1-(triisopropylsilyl)-7-azaindole** provides a wealth of structural information. The key is to systematically analyze the molecular ion and its

subsequent fragmentation products.

## The Molecular Ion: A Tale of Two Isotopes

The most defining characteristic of the molecular ion peak is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio of abundance (50.7% and 49.3%, respectively).[5][6] This results in two distinct peaks for the molecular ion, separated by 2 Da, with nearly equal intensity. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the ion.[7]

Parameter	Value (containing $^{79}\text{Br}$ )	Value (containing $^{81}\text{Br}$ )
Molecular Formula	$\text{C}_{16}\text{H}_{25}\text{BrN}_2\text{Si}$	$\text{C}_{16}\text{H}_{25}\text{BrN}_2\text{Si}$
Nominal Mass	352	354
Monoisotopic Mass	352.1049	354.1028
$[\text{M}+\text{H}]^+$ (Protonated)	353.1127	355.1107

Table 1: Calculated mass data for the isotopic molecular ions of 4-Bromo-1-(triisopropylsilyl)-7-azaindole.

## Primary Fragmentation: The Labile TIPS Group

The triisopropylsilyl (TIPS) protecting group is designed for stability during synthesis but is often labile under mass spectrometric conditions. The Si-N bond is a primary site of fragmentation.

**Loss of an Isopropyl Radical:** The most common initial fragmentation event for trialkylsilyl groups is the loss of an alkyl radical.[8] For the TIPS group, this involves the cleavage of a silicon-carbon bond, resulting in the loss of an isopropyl radical ( $\bullet\text{C}_3\text{H}_7$ ), a neutral loss of 43 Da. This produces a stable, even-electron silylium ion.

- $[\text{M}+\text{H} - \text{C}_3\text{H}_7]^+$ : This fragment is expected to be a prominent peak in the MS/MS spectrum.

Loss of Propene: A secondary fragmentation pathway involves a rearrangement reaction leading to the elimination of a neutral propene molecule ( $C_3H_6$ ), a loss of 42 Da.

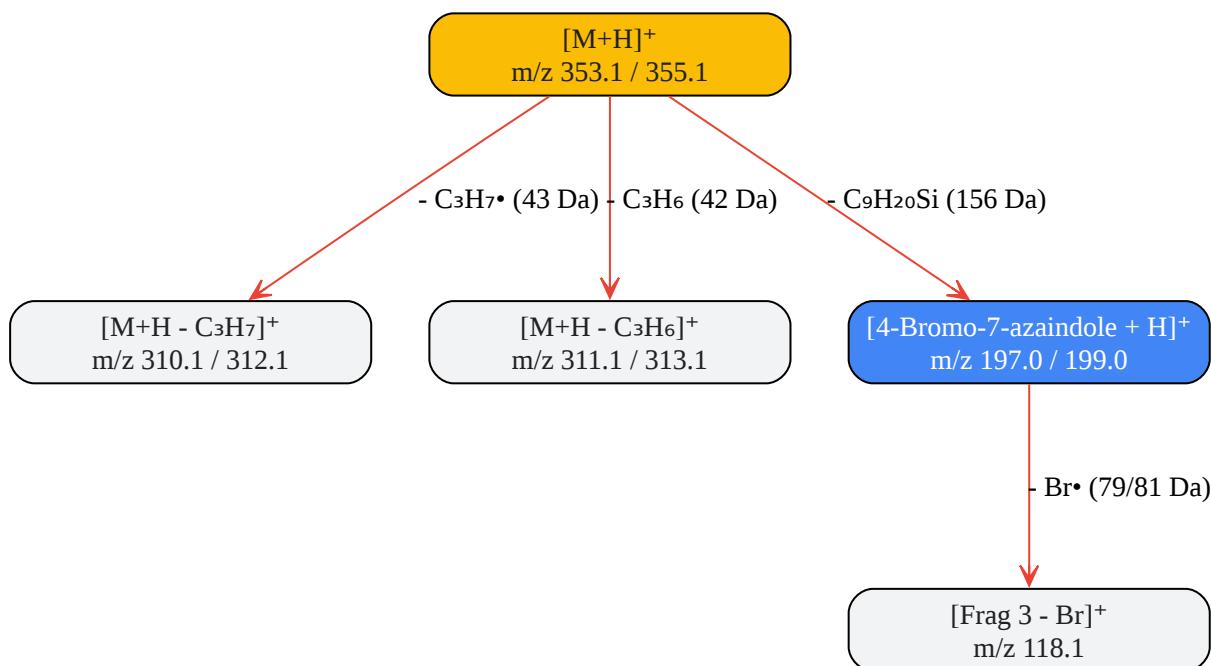
- $[M+H - C_3H_6]^+$ : This pathway often occurs alongside the loss of the alkyl radical.

Complete Loss of the TIPS Group: Cleavage of the Si-N bond results in the loss of the entire protecting group, yielding the protonated 4-bromo-7-azaindole core. This corresponds to a neutral loss of the TIPS group minus one hydrogen, which remains on the nitrogen ( $[M+H - C_9H_{20}Si]^+$ ), or more simply, the generation of the ion corresponding to the unprotected azaindole. The resulting ion is that of protonated 4-bromo-7-azaindole.

- $[C_7H_5BrN_2 + H]^+$ : This fragment at m/z 197/199 is a key diagnostic ion, confirming the identity of the core structure.<sup>[9]</sup>

## Fragmentation Diagram and Summary Table

The relationships between these fragments can be visualized using a fragmentation diagram.



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Caption: Predicted fragmentation pathway of the title compound.

The following table summarizes the key predicted ions, which serve as a reference for spectral interpretation.

Proposed Fragment Ion	Calculated m/z ( <sup>79</sup> Br / <sup>81</sup> Br)	Neutral Loss	Description
[M+H] <sup>+</sup>	353.1127 / 355.1107	-	Protonated Molecular Ion
[M+H - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	310.0638 / 312.0617	•C <sub>3</sub> H <sub>7</sub>	Loss of an isopropyl radical from the TIPS group.
[M+H - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>	311.0716 / 313.0695	C <sub>3</sub> H <sub>6</sub>	Loss of propene from the TIPS group via rearrangement.
[C <sub>7</sub> H <sub>6</sub> BrN <sub>2</sub> ] <sup>+</sup>	196.9763 / 198.9742	C <sub>9</sub> H <sub>20</sub> Si	Cleavage of the Si-N bond, loss of the TIPS group.
[C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> ] <sup>+</sup>	118.0553	Br•	Loss of a bromine radical from the azaindole core.

Table 2: Summary of predicted key fragment ions for 4-Bromo-1-(triisopropylsilyl)-7-azaindole in positive ESI mode.

## Conclusion

The mass spectrometric analysis of **4-Bromo-1-(triisopropylsilyl)-7-azaindole** is a powerful method for its unequivocal identification and structural characterization. By employing soft ionization techniques like ESI coupled with high-resolution mass analysis, detailed information can be obtained. The interpretation of the resulting spectrum is systematic, relying on two key features: the characteristic M/M+2 isotopic pattern confirming the presence of bromine, and the predictable fragmentation pathways dominated by the loss of the labile triisopropylsilyl protecting group. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze this important class of molecules, ensuring data integrity in the rigorous process of drug discovery and development.

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